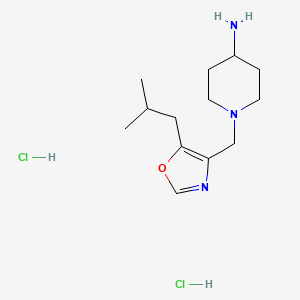![molecular formula C13H18N2O2 B1484987 (2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098155-41-8](/img/structure/B1484987.png)
(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as CHMPEA, is a synthetic molecule that has been studied for its potential applications in the scientific research field. It was first synthesized in 1997 and has since been used in various studies to investigate its effects on biochemical and physiological processes.
Scientific Research Applications
Antimicrobial and Antiinflammatory Activities
- Research has explored the synthesis of derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates, revealing potential antimicrobial and antiinflammatory activities. One compound demonstrated in vitro antibacterial activity, and two others showed in vivo antiinflammatory potency in rats (Farghaly, Soliman, El Semary, & Rostom, 2001).
Synthesis and Structural Analysis
- Studies have also focused on the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one, indicating the versatility of pyrazol-4-yl derivatives in chemical synthesis and their potential for producing novel compounds with significant properties (Hanzawa et al., 2012).
Novel Synthesis Protocols
- Another study introduced a novel protocol for the synthesis of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating good to excellent yields and short reaction times, highlighting a solvent-free approach for regiospecific cyclocondensation processes (Quiroga et al., 2007).
Antiviral and Immunomodulating Activity
- The antiviral and immunomodulating activities of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives were examined, with some compounds exhibiting promising results. This work underscores the potential of pyrazol-4-yl derivatives in developing new therapeutic agents (Modzelewska-Banachiewicz et al., 2009).
Crystal Structure Analysis
- The stereochemical characteristics of certain pyrazol-4-yl derivatives were studied through X-ray structural analysis, providing insights into their chemical behavior and potential applications in further drug development and synthetic chemistry (Borisova et al., 2016).
properties
IUPAC Name |
(E)-3-[1-(cyclohexylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2,(H,16,17)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJKWXVEOJPUFH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



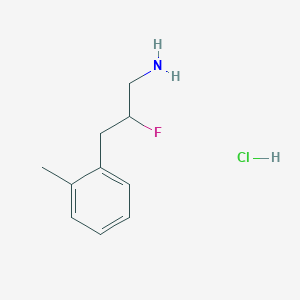
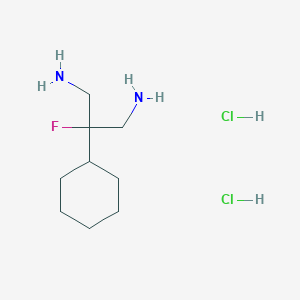
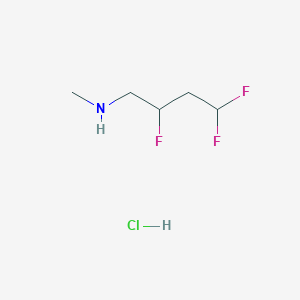
amine hydrochloride](/img/structure/B1484914.png)
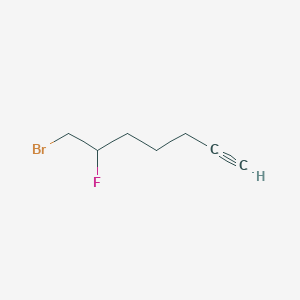
![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)


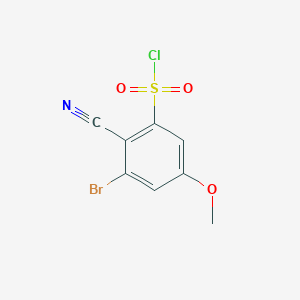
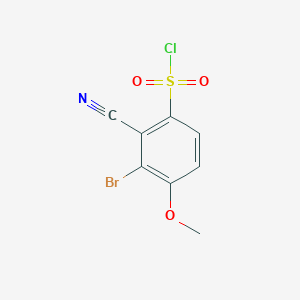
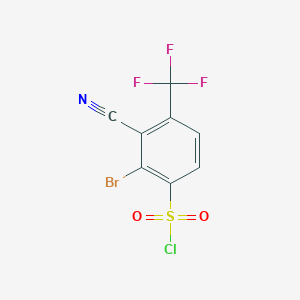

![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)
